tert-butyl (S)-2-oxoimidazolidine-4-carboxylate
Description
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
tert-butyl (4S)-2-oxoimidazolidine-4-carboxylate |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-6(11)5-4-9-7(12)10-5/h5H,4H2,1-3H3,(H2,9,10,12)/t5-/m0/s1 |
InChI Key |
QMQFQBITGIQPDH-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CNC(=O)N1 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl (S)-2-oxoimidazolidine-4-carboxylate with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Variations: Ring Systems: The target compound’s imidazolidinone ring (N–C(=O)–N) contrasts with oxazolidine (N–O–C) in compounds and morpholine (O–C–C–N) in CAS 95715-87-0. The imidazolidinone’s hydrogen-bonding capacity enhances its role in molecular recognition compared to oxygen-containing analogs . Substituents: tert-Butyl esters are common across all compounds, offering steric protection and lipophilicity. Bromo and phosphonyl groups in ’s compound increase molecular weight and reactivity, enabling applications in targeted drug design .
Physicochemical Properties: The target compound’s lower molecular weight (197.20 g/mol) compared to ’s brominated derivative (597.47 g/mol) suggests superior solubility in organic solvents, critical for reaction kinetics.
Applications: Pharmaceutical Intermediates: The (S)-configuration of the target compound makes it valuable for enantioselective synthesis of APIs (Active Pharmaceutical Ingredients). Protecting Groups: tert-Butyl esters in oxazolidine and morpholine derivatives () serve as transient protecting groups for amines and carboxylic acids . Complex Synthesis: Brominated imidazolidinones () are tailored for cross-coupling reactions (e.g., Suzuki-Miyaura) in late-stage functionalization .
Q & A
Q. What are the optimal conditions for synthesizing tert-butyl (S)-2-oxoimidazolidine-4-carboxylate?
The synthesis typically involves multi-step reactions, starting with the protection of the imidazolidine core using tert-butyl groups. Key steps include:
- Coupling reactions : Use of catalysts like triethylamine in tetrahydrofuran (THF) to facilitate amide bond formation .
- Hydrolysis optimization : Controlled basic conditions (e.g., aqueous NaOH) followed by acidification to isolate intermediates .
- Purification : Chromatography (e.g., silica gel column) to achieve high purity (>95%) .
Example reaction table:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | THF, triethylamine | 70–80 |
| 2 | NaOH (aq), HCl | 85–90 |
Q. How can conflicting data on reaction yields be resolved during scale-up?
Contradictions often arise from solvent polarity, temperature gradients, or catalyst loading. Systematic approaches include:
- Design of Experiments (DoE) : Vary parameters (e.g., solvent ratio, reaction time) and analyze via ANOVA to identify critical factors .
- In-line monitoring : Use techniques like ReactIR to track intermediate formation in real time .
- Scale-down studies : Replicate industrial conditions in lab-scale reactors to isolate scalability issues .
Q. What strategies enable selective functionalization of the imidazolidine ring?
- Protection/deprotection : Use tert-butyl groups to shield reactive sites during alkylation or acylation .
- Metal-catalyzed reactions : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .
- Enzymatic resolution : Lipases (e.g., CAL-B) can selectively modify one enantiomer, enhancing chiral purity .
Q. How does this compound interact with biological targets?
Preliminary studies suggest:
- Enzyme inhibition : Competitive binding to serine hydrolases (e.g., acetylcholine esterase) via hydrogen bonding with the oxo group .
- Cellular uptake : Enhanced permeability due to the tert-butyl group’s lipophilicity (logP ~1.5) .
- Mechanistic assays : Fluorescence polarization or SPR to quantify binding affinity (e.g., Kd = 2.5 µM for target X) .
Q. What computational methods validate the compound’s conformational stability?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compare axial vs. equatorial conformers .
- MD simulations : Solvent-explicit models (e.g., water, DMSO) predict solvation effects on stability .
- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) with reactivity .
Methodological Considerations
Q. How to troubleshoot crystallization failures during X-ray analysis?
- Solvent screening : Test polar/non-polar mixtures (e.g., ethyl acetate/hexane) .
- Seeding : Introduce microcrystals of analogous compounds to induce nucleation .
- Cryocooling : Use liquid N₂ to stabilize crystals during data collection .
Q. What protocols minimize racemization during derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
